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An In-depth Technical Guide on the Molecular Biology of the Tomato Spotted Wilt Virus

Introduction
The Tomato spotted wilt virus (TSWV) is the type species of the Orthotospovirus genus, the

sole plant-infecting genus within the Tospoviridae family.[1][2] TSWV is a globally distributed

and economically significant plant pathogen, renowned for its exceptionally broad host range,

which encompasses over 1,000 plant species, including critical agricultural crops like tomatoes,

peppers, and peanuts.[1][3] Its devastating impact ranks it among the top 10 most

economically important plant viruses worldwide.[1] The virus is transmitted in a persistent,

circulative, and propagative manner by several species of thrips, with the western flower thrips

(Frankliniella occidentalis) being the most prominent vector.[3][4] This guide provides a detailed

examination of the molecular architecture, genetic function, and host interaction strategies of

TSWV.

Taxonomy:

Realm: Riboviria

Kingdom: Orthornavirae

Phylum: Negarnaviricota

Order: Bunyavirales

Family: Tospoviridae
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Genus:Orthotospovirus

Species:Orthotospovirus tomatomaculae[3][5]

Virion and Genome Structure
Virion Morphology
TSWV virions are quasi-spherical, enveloped particles with a diameter ranging from 80 to 120

nanometers.[1][5] A key feature, uncommon among plant viruses, is the presence of a host-

derived lipid bilayer envelope.[5][6] Embedded within this envelope are viral glycoproteins, Gn

and Gc, which form surface projections.[7][8] Internally, the viral genome is not naked but is

encapsidated by the nucleocapsid (N) protein, forming ribonucleoprotein (RNP) complexes.

These RNPs, along with the viral polymerase, constitute the core of the virion.[5][9]

Genomic Organization
The TSWV genome is composed of three single-stranded RNA (ssRNA) segments designated

Large (L), Medium (M), and Small (S) based on their decreasing size.[6][7] The L RNA has a

negative-sense polarity, while the M and S segments employ an ambisense coding strategy,

meaning they contain open reading frames (ORFs) on both the viral (vRNA) and viral-

complementary (vcRNA) strands.[2][6] The terminal sequences of each RNA segment are

partially complementary, allowing the strands to form stable panhandle or pseudocircular

structures, which are important for transcription and replication.[7]

Quantitative Genomic and Proteomic Data
The following tables summarize the key quantitative data for the TSWV genome and its

encoded proteins.
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Table 1: TSWV Genomic

RNA Segments

RNA Segment Size (nucleotides) Coding Strategy

Large (L) ~8,897 - 8,900 Negative-sense[3][6][10][11]

Medium (M) ~4,821 Ambisense[6][12]

Small (S) ~2,916 Ambisense[6][12]

Table 2: TSWV

Encoded Proteins

and Functions

Protein Encoded by
Predicted Molecular

Weight (kDa)
Primary Function(s)

L (RdRp) L RNA ~331.5

RNA-dependent RNA

polymerase; viral

replication and

transcription.[11][13]

Gn/Gc M RNA G1: ~78, G2: ~54

Glycoproteins; thrips

transmission, virion

assembly.[1][8]

NSm M RNA ~33.6

Non-structural

movement protein;

facilitates cell-to-cell

movement.[1][12][14]

N S RNA ~29

Nucleocapsid protein;

RNA encapsidation,

RNP formation.[8][9]

NSs S RNA ~52.4

Non-structural protein;

RNA silencing

suppressor, avirulence

determinant.[1][15]
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Viral Gene Products and Their Functions
L Segment: RNA-Dependent RNA Polymerase (RdRp)
The L RNA segment contains a single large ORF on the complementary strand that encodes

the viral RNA-dependent RNA polymerase (RdRp), also known as the L protein.[11][12] This

multifunctional enzyme is essential for both viral genome replication and the transcription of

viral mRNAs.[5][13] The TSWV RdRp initiates transcription through a "cap-snatching"

mechanism, where it cleaves the 5' capped ends from host mRNAs and uses them as primers

for viral mRNA synthesis.[16][17]

M Segment: Glycoproteins (Gn/Gc) and Movement
Protein (NSm)
The M RNA uses an ambisense strategy to encode two proteins. The precursor for the

glycoproteins (Gn and Gc) is encoded on the viral complementary strand, while the non-

structural movement protein (NSm) is encoded on the viral strand.[6][18]

Glycoproteins (Gn/Gc): These proteins are embedded in the viral envelope and are crucial

for the virus to be acquired and transmitted by thrips vectors.[5] Mutants lacking an intact

envelope and its associated glycoproteins can still infect plants through mechanical

inoculation but lose their ability to be transmitted by insects.[19] The glycoproteins

accumulate in the Golgi apparatus during viral maturation.[20]

NSm Protein: This non-structural protein is the viral movement protein (MP).[21][22] It

facilitates the transport of viral RNP complexes from an infected cell to adjacent healthy cells

through plasmodesmata, the channels connecting plant cells.[14][23] NSm achieves this by

forming tubular structures that penetrate plasmodesmata.[23] It interacts directly with the N

protein to recognize and transport the viral nucleocapsids.[23][24] NSm is also recognized as

an avirulence (Avr) determinant by plants carrying the Sw-5 resistance gene, triggering a

hypersensitive defense response.[25][26]

S Segment: Nucleocapsid Protein (N) and Silencing
Suppressor (NSs)
The S RNA is also ambisense. It encodes the nucleocapsid (N) protein from the viral

complementary strand and the non-structural protein NSs from the viral strand.[5][9]
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N Protein: The N protein is the primary structural component of the virus after the

glycoproteins. Its main function is to encapsidate the viral RNA segments, forming protective

ribonucleoprotein (RNP) complexes.[9][27] These RNPs are the functional templates for both

transcription and replication by the RdRp.[9] The N protein binds single-stranded RNA non-

specifically and oligomerizes to coat the entire genome.[9][23]

NSs Protein: This non-structural protein is a potent viral suppressor of RNA silencing (VSR).

[15][28] RNA silencing is a major antiviral defense mechanism in plants. The NSs protein

counteracts this defense by binding to both long double-stranded RNA and small interfering

RNAs (siRNAs), thereby preventing the host machinery from targeting and degrading viral

RNA.[12][15] NSs is also essential for persistent infection and transmission by thrips vectors.

[1] In certain host plants, like peppers carrying the Tsw resistance gene, NSs acts as the

avirulence determinant that triggers the plant's defense response.[15][29]

The TSWV Replication Cycle
The replication of TSWV is a complex process occurring within the cytoplasm of host cells. It

involves entry, primary transcription, translation, genome replication, secondary transcription,

assembly, and maturation.

Entry and Uncoating: The virus enters the plant cell, typically through feeding wounds

caused by a thrips vector. The viral envelope fuses with a host membrane, releasing the

RNP complexes into the cytoplasm.

Primary Transcription: The viral RdRp associated with the RNPs initiates transcription. Using

the "cap-snatching" mechanism, it produces viral mRNAs from the negative-sense L RNA

and the ambisense M and S RNAs.[16]

Translation: Host cell ribosomes translate the viral mRNAs into viral proteins, including the

RdRp, N, NSm, NSs, and the Gn/Gc glycoproteins.[6]

Genome Replication: The newly synthesized RdRp and N proteins facilitate genome

replication. The genomic vRNAs are used as templates to create full-length complementary

vcRNA strands. These vcRNAs then serve as templates for the synthesis of new progeny

vRNAs. Continuous encapsidation of the nascent RNA by the N protein is required

throughout this process.[9]
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Assembly and Maturation: The glycoproteins Gn and Gc are trafficked through the

endoplasmic reticulum and accumulate in the Golgi apparatus.[19][20] Progeny RNPs (newly

formed vRNA-N-RdRp complexes) move to the Golgi and are wrapped by Golgi membranes

containing the viral glycoproteins.[20] This process involves budding into the Golgi cisternae,

leading to the formation of mature, enveloped virions.[20]

Cell-to-Cell Movement: For local spread, the non-enveloped RNP complexes are directed to

plasmodesmata by the NSm protein, which forms tubules to facilitate their passage into

adjacent cells.[23][30]

Host-Virus Interactions and Signaling
TSWV engages in a complex molecular interplay with its host, primarily focused on subverting

plant defense mechanisms.

Suppression of RNA Silencing
The primary defense against viruses in plants is RNA interference (RNAi) or silencing. The

plant's Dicer-like (DCL) enzymes cleave viral double-stranded RNA replication intermediates

into small interfering RNAs (siRNAs). These siRNAs are loaded into the RNA-induced silencing

complex (RISC), which then targets and degrades viral RNA.

The TSWV NSs protein is a key counter-defense factor. It functions as a potent suppressor of

this pathway.[28] NSs binds to both long dsRNA and siRNA duplexes, effectively sequestering

them and preventing their entry into the RNAi pathway.[12][15] This action protects the viral

genome from targeted degradation, allowing the infection to establish and spread.

Interaction with Phytohormone Signaling Pathways
TSWV infection significantly modulates host phytohormone signaling pathways, particularly

those mediated by jasmonic acid (JA) and salicylic acid (SA), which are central to plant defense

against pathogens and insects.

Jasmonic Acid (JA) Pathway: The JA pathway is critical for defense against herbivorous

insects like thrips. Studies have shown that TSWV infection can suppress the JA pathway in

the host plant.[31] This suppression makes the infected plant more susceptible to thrips,

which in turn benefits the virus by enhancing the fitness and reproductive rate of its vector.
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[31][32] The NSs protein has been shown to directly interfere with key regulators of the JA

pathway.[32]

Salicylic Acid (SA) Pathway: The SA pathway is primarily involved in defense against

biotrophic pathogens. The interaction between TSWV and the SA pathway is complex, but

evidence suggests the virus modulates this pathway to facilitate its own replication and

spread.[31] There is often an antagonistic crosstalk between the SA and JA pathways;

suppression of one can lead to the activation of the other.[31]

Experimental Protocols
Reproducible experimental procedures are critical for studying TSWV. The following are

methodologies for key experiments frequently cited in TSWV research.

Mechanical Inoculation of TSWV
This protocol is used to infect plants in a controlled laboratory setting, bypassing the need for

thrips vectors.

Objective: To transmit TSWV from infected to healthy plants mechanically.

Materials:

TSWV-infected leaf tissue showing clear symptoms.

Healthy young test plants (e.g., Nicotiana benthamiana, tomato).

Inoculation buffer: 0.1 M potassium phosphate buffer (pH 7.0), 0.2% (w/v) sodium sulfite.

[33]

Abrasive: Carborundum powder (600 mesh).[33]

Mortar and pestle, sterile cotton swabs.

Procedure:

Chill the mortar and pestle on ice.

Weigh 1 gram of infected leaf tissue and place it in the chilled mortar.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.575564/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352781/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11352781/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.575564/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2020.575564/full
https://www.mdpi.com/1422-0067/22/20/10978
https://www.mdpi.com/1422-0067/22/20/10978
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 10 mL of ice-cold inoculation buffer and a small amount of carborundum powder.[33]

Grind the tissue thoroughly to create a homogenous slurry (inoculum).

Lightly dust the leaves of the healthy test plants with carborundum powder.

Dip a cotton swab into the inoculum and gently rub the surface of the dusted leaves,

applying enough pressure to create microscopic wounds without destroying the tissue.

After 5-10 minutes, gently rinse the inoculated leaves with water to remove excess buffer

and carborundum.

Maintain the plants in a controlled environment (25-28°C) and monitor for symptom

development over the next 7-14 days.

Total RNA Extraction and RT-PCR for TSWV Detection
This protocol is used to detect the presence of viral RNA in plant or thrips tissue.

Objective: To confirm TSWV infection by amplifying a specific region of the viral genome.

Materials:

Plant leaf tissue or individual thrips.

RNA extraction kit (e.g., TRIzol reagent or a column-based kit).

Reverse transcriptase enzyme.

Taq DNA polymerase.

Primers specific to a TSWV gene (the N gene is commonly used).[10]

dNTPs, reaction buffers.

Thermal cycler.

Agarose gel electrophoresis equipment.
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Procedure:

RNA Extraction: Extract total RNA from the sample tissue following the manufacturer's

protocol for the chosen kit.[34] Quantify the RNA and assess its purity using a

spectrophotometer.

cDNA Synthesis (Reverse Transcription):

In a sterile tube, combine ~1 µg of total RNA, a reverse primer specific to the target viral

RNA, and dNTPs.

Incubate at 65°C for 5 minutes, then place on ice.

Add reverse transcription buffer and reverse transcriptase enzyme.

Incubate at 42°C for 60 minutes to synthesize the complementary DNA (cDNA),

followed by an enzyme inactivation step at 70°C for 10 minutes.[10]

PCR Amplification:

In a new PCR tube, combine a portion of the cDNA product, forward and reverse

primers for the target gene, Taq DNA polymerase, PCR buffer, and dNTPs.

Perform PCR in a thermal cycler with the following typical parameters:

Initial denaturation: 95°C for 5 minutes.

35 cycles of: 94°C for 60s (denaturation), 58°C for 60s (annealing), 72°C for 60s

(extension).[10]

Final extension: 72°C for 10 minutes.[10]

Analysis: Analyze the PCR product by running it on a 1% agarose gel. The presence of a

band of the expected size indicates a positive TSWV infection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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